1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine is a non-peptidic compound investigated as a potential ligand for the ghrelin receptor (GhrR) []. It belongs to a class of chemical compounds known as substituted piperazines. This compound is notable for its potential application in molecular imaging studies, particularly related to GhrR distribution and function in the brain [].
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Its structure includes a bromo and a fluoro substituent on the aromatic ring, which may influence its biological activity and chemical properties. The compound is of interest in medicinal chemistry and pharmacology due to its potential applications in drug development.
This compound can be classified as:
The synthesis of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine typically involves several key steps:
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine can undergo various chemical reactions typical for piperazines and substituted aromatic compounds:
These reactions are often facilitated by catalysts or specific conditions like elevated temperatures or solvents that stabilize intermediates.
The mechanism of action for compounds like 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine typically involves interaction with specific biological targets:
Research into similar compounds suggests that modifications on the aromatic ring significantly affect binding affinity and selectivity towards various receptors.
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine has potential applications in various scientific fields:
Piperazine scaffolds have undergone substantial pharmacological evolution since their initial application as anthelmintics in the 1950s. Contemporary medicinal chemistry leverages piperazine as a versatile pharmacophore due to its favorable physicochemical properties: (1) moderate basicity (pKa ~9.5) enabling salt formation for improved solubility, (2) conformational flexibility facilitating optimal receptor fit, and (3) hydrogen bonding capacity through nitrogen atoms for enhanced target binding [7]. The 2011–2023 period witnessed FDA approval of 40 piperazine-containing drugs, with 75% targeting neurological disorders and 15% serving as anticancer agents [7].
Table 1: Therapeutic Applications of Representative Piperazine-Containing Drugs
Drug Name | Therapeutic Category | Molecular Target | Structural Features |
---|---|---|---|
Vortioxetine | Antidepressant | Serotonin transporter (SERT) | 2-(2,2,3-Triazole)piperazine |
Palbociclib | Anticancer (Breast) | CDK4/6 kinases | N-Arylpiperazine with pyridopyrimidine |
Netarsudil | Antiglaucoma | Rho kinase inhibitor | N-Acetylpiperazine |
Atomoxetine | ADHD | Norepinephrine transporter (NET) | N-Methylphenoxypropylpiperazine |
Vilazodone | Antidepressant | Serotonin transporter/5-HT1A | Benzodioxolylpropylpiperazine |
The structural progression of piperazine derivatives reveals a shift toward multi-target ligands, exemplified by compound classes integrating piperazine with enzyme inhibitory moieties. Dual-acting histamine H3 receptor antagonists/MAO-B inhibitors demonstrate how piperazine enables simultaneous targeting of neurotransmitter systems and enzymatic pathways in Parkinson's disease [3]. The ethyl-substituted piperazine in 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine represents a strategic evolution from methyl analogues, optimizing the lipophilic-hydrophilic balance for enhanced blood-brain barrier permeability while retaining the hydrogen-bonding capacity essential for target engagement [5] [7]. This specific substitution pattern significantly reduces P-glycoprotein efflux compared to bulkier N-alkyl groups, thereby increasing CNS bioavailability [6].
The 4-bromo-2-fluorophenoxy group establishes critical electronic and steric parameters that govern molecular recognition. X-ray crystallography of analogous fluorophenoxy derivatives reveals a dihedral angle of 67-72° between the aromatic ring and propyloxy chain, positioning halogens for optimal target interaction [8]. Bromine at the para position contributes substantial steric bulk (van der Waals radius: 1.85Å) and polarizability, creating a "halogen bonding hotspot" with carbonyl groups in binding pockets. Ortho-fluorine induces a strong electron-withdrawing effect (Hammett constant σₘ = 0.34) that enhances the phenolic ring's π-deficient character, promoting cation-π interactions with lysine residues [5] [8].
The propyl linker acts as a conformational regulator, with rotamer analysis showing 65% prevalence of the antiperiplanar conformation that optimally orients the phenoxy and piperazine domains. This three-carbon chain length balances flexibility and distance requirements for simultaneous engagement of disparate binding sites in transporter proteins [6]. Molecular dynamics simulations indicate the propyl chain samples a 5.2Å distance range, accommodating conformational shifts during target binding.
The 4-ethylpiperazine moiety delivers three essential pharmacological properties:
Table 2: Structural Contributions to Pharmacological Properties
Structural Element | Electronic Contribution | Steric Contribution | Pharmacological Impact |
---|---|---|---|
4-Bromophenyl | σₚ = +0.23 (moderate electron-withdrawing) | Van der Waals volume = 22.5ų | Enhanced halogen bonding with carbonyl oxygens |
2-Fluorophenyl | σₘ = +0.34 (strong electron-withdrawing) | Van der Waals volume = 12.3ų | Increased metabolic stability and membrane penetration |
Propoxy linker | Inductive effect (σ* = 0.15) | Extended length = 5.2Å | Optimal spacing for simultaneous pharmacophore engagement |
4-Ethylpiperazine | N4 basicity (predicted pKa=8.2) | Conical volume = 34.7ų | Enhanced solubility-profile and transporter recognition |
The strategic placement of bromine and fluorine atoms creates complementary electronic and steric effects that significantly enhance target affinity. Bromine's polarizability (volume-corrected polarizability: 3.05 ų) enables superior halogen bonding compared to chlorine (2.48 ų), with computed interaction energies of -4.8 kcal/mol with carbonyl groups in protein binding sites [5] [8]. This bonding modifies orientation constraints, positioning the phenoxy ring for optimal π-stacking with tyrosine/tryptophan residues. The ortho-fluorine atom exerts a profound electrostatic influence through its strong electron-withdrawing effect, reducing the pKa of adjacent phenolic hydroxyl groups by 1.2 units in analogous compounds and increasing resistance to oxidative metabolism [3].
Comparative studies of halogen positioning demonstrate that 2,4-dihalogenation patterns enhance transporter inhibition potency by 15-fold compared to mono-halogenated analogues at the norepinephrine transporter (NET) [6]. The specific 4-bromo-2-fluoro configuration achieves optimal steric complementarity in the NET substrate pocket, as evidenced by:
Table 3: Halogen Bonding Interactions and Biological Impact
Interaction Type | Bond Length (Å) | Interaction Energy (kcal/mol) | Biological Consequence |
---|---|---|---|
Br···O=C (Carbonyl) | 3.15-3.35 | -4.8 to -5.2 | 15-fold increased NET binding affinity |
F···H-N (Amide) | 2.71-2.85 | -2.3 to -2.8 | Enhanced conformational constraint |
Ortho-F resonance | N/A | σₘ = +0.34 | Reduced oxidative metabolism (CYP2D6 t½ increase 70%) |
Para-Br hydrophobic | Van der Waals contact | -1.8 per methyl group | Complementarity with transporter hydrophobic pockets |
The synergistic halogen effect extends beyond direct bonding interactions. Ortho-fluorine forces coplanarity between the phenoxy group and attached ring system through resonance effects, reducing rotational freedom by 40% compared to meta-fluoro analogues [8]. This conformational restriction decreases the entropic penalty during target binding. Simultaneously, the para-bromine creates a large hydrophobic contact surface (46.2 Ų) that complements the shape of transporter subpockets, explaining the 9-fold selectivity shift toward NET over SERT observed in halogenated piperazine derivatives [6]. These precisely engineered halogen interactions exemplify modern structure-based design principles applied to optimize lead compounds for neurological targets.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: